molecular formula C9H11BrN4O2 B041624 8-Bromo-3-methyl-7-propan-2-ylpurine-2,6-dione CAS No. 123980-53-0

8-Bromo-3-methyl-7-propan-2-ylpurine-2,6-dione

Numéro de catalogue: B041624
Numéro CAS: 123980-53-0
Poids moléculaire: 287.11 g/mol
Clé InChI: IZJNENRMUGDVII-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-Bromo-3-methyl-7-propan-2-ylpurine-2,6-dione (CAS 123980-53-0) is a brominated xanthine derivative characterized by a purine backbone substituted with a bromine atom at position 8, a methyl group at position 3, and an isopropyl (propan-2-yl) group at position 6. Its synthesis typically involves alkylation reactions using halide precursors under basic conditions, as seen in structurally related compounds .

Propriétés

IUPAC Name

8-bromo-3-methyl-7-propan-2-ylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN4O2/c1-4(2)14-5-6(11-8(14)10)13(3)9(16)12-7(5)15/h4H,1-3H3,(H,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJNENRMUGDVII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(N=C1Br)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Bromination of 3-Methylxanthine

The synthesis begins with the bromination of 3-methylxanthine, a xanthine derivative. N-Bromosuccinimide (NBS) serves as the brominating agent due to its selectivity for the 8-position of the purine ring. The reaction is conducted in dimethylformamide (DMF) at 80–85°C for 8–10 hours, with potassium carbonate as a base to deprotonate the purine and facilitate electrophilic substitution.

Key Conditions :

  • Solvent : DMF or dimethylacetamide (DMAc) for enhanced solubility.

  • Temperature : 80–85°C to balance reaction rate and selectivity.

  • Yield : 75–80% after crystallization.

Alkylation at the 7-Position

The brominated intermediate undergoes alkylation with isopropyl bromide to introduce the 7-propan-2-yl group. This step employs phase-transfer catalysis in a toluene/N-methylpyrrolidone (NMP) mixture to improve reactivity. Diisopropylethylamine (DIPEA) is used to maintain alkaline conditions, ensuring efficient nucleophilic displacement.

Optimized Protocol :

  • Combine 8-bromo-3-methylxanthine (1 eq), isopropyl bromide (1.2 eq), and DIPEA (2 eq) in DMF.

  • Heat at 95–105°C for 3–4 hours under nitrogen.

  • Quench with methanol and isolate via filtration.
    Yield : 70–75% after recrystallization.

Optimization of Reaction Conditions

Solvent and Base Selection

DMF vs. DMAc :

  • DMF provides higher solubility for polar intermediates but requires stringent temperature control to avoid decomposition.

  • DMAc offers better thermal stability for industrial-scale reactions.

Base Comparison :

BaseReaction EfficiencyByproduct Formation
K₂CO₃HighModerate
DIPEAVery HighLow
NaHModerateHigh

DIPEA minimizes side reactions such as O-alkylation due to its steric bulk.

Temperature and Time Dependence

  • Bromination : >80°C accelerates reaction but risks over-bromination.

  • Alkylation : 95–105°C ensures complete conversion within 3 hours.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Large-scale synthesis utilizes continuous flow systems to enhance heat transfer and reduce reaction time. A case study reported a 20% increase in yield (85%) compared to batch reactors.

Purification Techniques

  • Crystallization : Methanol/water mixtures (3:1) yield >99% purity.

  • Chromatography : Reserved for high-purity pharmaceutical grades.

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR : Peaks at δ 4.25 (isopropyl CH) and δ 3.45 (N-CH₃) confirm substitution.

  • HPLC : Retention time of 12.3 min (C18 column, acetonitrile/water gradient).

Mass Spectrometry

  • HRMS (ESI) : [M+H]⁺ observed at m/z 299.08 (theoretical 299.07).

Comparative Analysis with Analogous Derivatives

DerivativeAlkyl GroupYield (%)Purity (%)
7-But-2-ynylButynyl8499.5
7-Propan-2-ylIsopropyl7599.2
7-BenzylBenzyl6898.8

Isopropyl derivatives exhibit marginally lower yields due to steric hindrance during alkylation.

Challenges and Troubleshooting

Regioselectivity Issues

Competing alkylation at N-9 is suppressed using bulky bases (e.g., DIPEA) and polar aprotic solvents .

Byproduct Formation

  • Di-alkylated Products : Controlled by limiting alkylating agent to 1.2 eq.

  • Hydrolysis Byproducts : Avoid aqueous conditions during alkylation.

Applications De Recherche Scientifique

8-Bromo-3-methyl-7-propan-2-ylpurine-2,6-dione has several applications in scientific research:

Activité Biologique

8-Bromo-3-methyl-7-propan-2-ylpurine-2,6-dione, a purine derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. Characterized by a bromine atom at the 8th position and a propan-2-yl group at the 7th position on the purine ring, this compound exhibits potential therapeutic applications, particularly in antiviral and anticancer treatments.

  • Molecular Formula : C9H11BrN4O2
  • Molecular Weight : 287.118 g/mol
  • IUPAC Name : this compound

Antiviral Activity

Research indicates that this compound possesses antiviral properties. It has been shown to inhibit viral replication in various models, making it a candidate for further investigation in antiviral drug development. The mechanism of action is believed to involve interference with viral RNA synthesis and modulation of host immune responses.

Anticancer Properties

The compound has demonstrated significant anticancer activity in vitro and in vivo. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth. The following table summarizes key findings from various studies regarding its anticancer effects:

Study ReferenceCancer TypeMechanism of ActionKey Findings
Breast CancerApoptosis inductionSignificant reduction in tumor size (p < 0.05)
Lung CancerCell cycle arrestInhibition of cell proliferation by 60% at 50 µM
LeukemiaTNF-alpha suppressionReduced TNF-alpha levels correlated with decreased cell viability

Anti-inflammatory Effects

In addition to its antiviral and anticancer activities, this compound exhibits anti-inflammatory properties. Studies have shown that it can suppress the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models of inflammation. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

  • In Vivo Analgesic Activity : A study evaluated the analgesic effects of various derivatives of purine compounds, including this compound. The results indicated that certain derivatives exhibited analgesic activity significantly higher than acetylsalicylic acid (ASA), suggesting a promising avenue for pain management therapies .
  • Toxicity Assessment : Safety profiles were established through acute toxicity studies in rodents. The compound showed no significant adverse effects at therapeutic doses, indicating a favorable safety margin for further development .

Synthesis and Derivatives

The synthesis of this compound typically involves bromination reactions using N-bromosuccinimide (NBS) or elemental bromine under controlled conditions. The compound serves as a precursor for various analogs that may exhibit enhanced biological activities.

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Effects

The pharmacological and physicochemical properties of brominated purine-diones are highly dependent on substituents at positions 3, 7, and 8. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position) Molecular Formula MW Key Properties/Activities Reference
8-Bromo-3-methyl-7-propan-2-ylpurine-2,6-dione 8-Br, 3-CH₃, 7-(CH(CH₃)₂) C₁₁H₁₃BrN₄O₂ 323.2 Potential adenosine receptor modulation
8-Bromo-7-but-2-ynyl-3-methylpurine-2,6-dione 8-Br, 3-CH₃, 7-(but-2-ynyl) C₁₀H₉BrN₄O₂ 297.1 Higher lipophilicity; moderate toxicity (H302, H315)
8-Bromo-1,3,7-trimethylpurine-2,6-dione 8-Br, 1-CH₃, 3-CH₃, 7-CH₃ C₉H₁₀BrN₄O₂ 285.1 Simplified alkylation; lower steric hindrance
8-Bromo-7-(3-chlorobenzyl)-3-methylpurine-2,6-dione 8-Br, 3-CH₃, 7-(3-Cl-benzyl) C₁₃H₁₀BrClN₄O₂ 368.6 Enhanced aromatic interactions; increased cytotoxicity
8-Bromo-7-pentyl-1,3-dimethylpurine-2,6-dione 8-Br, 1-CH₃, 3-CH₃, 7-pentyl C₁₃H₁₉BrN₄O₂ 351.2 High hydrophobicity; improved membrane permeability
Key Observations:
  • Receptor Binding : The 3-chlorobenzyl group in ’s compound may enhance aromatic stacking interactions with receptor pockets, a feature absent in the target compound .
  • Toxicity : Compounds with smaller substituents (e.g., trimethyl in ) exhibit fewer reported hazards compared to bulkier analogs like the butynyl derivative (H302: harmful if swallowed) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Bromo-3-methyl-7-propan-2-ylpurine-2,6-dione, and what key reaction parameters influence yield?

  • Methodological Answer : The compound is typically synthesized via alkylation of brominated xanthine derivatives. For example, 8-bromotheophylline analogs undergo N7-alkylation using alkyl halides (e.g., propargyl or isopropyl derivatives) in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃). Reaction parameters such as temperature (75°C for 4 hours or room temperature for 6 hours) and stoichiometry (1:2 molar ratio of substrate to alkylating agent) significantly affect yield and purity .

Q. How is the structural characterization of this compound performed in academic research?

  • Methodological Answer : Characterization relies on spectroscopic and crystallographic techniques:

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., methyl and isopropyl groups) and confirms bromine position.
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C₁₀H₉BrN₄O₂, MW 297.11) .
  • X-ray Diffraction : Resolves regiochemistry of substitutions, particularly in analogs like 8-piperidin-1-yl derivatives .

Q. What are the primary reactivity patterns observed in this compound?

  • Methodological Answer : The 8-bromo position undergoes nucleophilic substitution (e.g., with amines or thiols), while the N7-isopropyl group influences steric effects. Reactivity at C2/C6 carbonyls is limited under mild conditions but can be modified via strong bases or electrophiles. Parallel studies on chloro-purine derivatives highlight regioselectivity trends .

Advanced Research Questions

Q. How can researchers optimize the alkylation step during synthesis to address low yields or side reactions?

  • Methodological Answer :

  • Solvent Optimization : Replace DMF with acetonitrile or THF to reduce side reactions.
  • Base Selection : Use stronger bases (e.g., Cs₂CO₃) for sluggish alkylations.
  • Temperature Control : Gradual heating (e.g., 50–80°C) minimizes decomposition.
  • Monitoring : Track progress via TLC/HPLC and quench reactions at 80–90% conversion to avoid over-alkylation .

Q. What strategies resolve contradictions in reported biological activities of derivatives?

  • Methodological Answer :

  • Standardized Assays : Use consistent cell lines (e.g., HEK-293 for adenosine receptor studies) and control compounds (e.g., theophylline).
  • SAR Analysis : Compare analogs (e.g., 8-morpholin-4-yl or 8-piperidin-1-yl derivatives) to isolate structural contributors to activity .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to validate potency claims .

Q. How can chemistry informer libraries improve synthetic methodologies for this compound?

  • Methodological Answer : Informatics libraries (e.g., Merck’s Aryl Halide Library) screen reactions across diverse substrates to identify scope/limitations. For example, testing coupling reactions with 8-bromo-purine against 18 halide partners reveals compatibility with propargyl vs. benzyl groups, guiding condition optimization .

Q. What experimental approaches investigate regioselectivity in substitution reactions?

  • Methodological Answer :

  • Directing Groups : Introduce temporary protecting groups (e.g., acetyl at N1) to steer substitution to C8.
  • Isotopic Labeling : Use ¹⁵N/²H isotopes to track mechanistic pathways via NMR.
  • Computational Modeling : DFT calculations predict transition-state energies for competing reaction pathways .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.